The synthesis of S119-8 involves several key methods that leverage established organic chemistry techniques. The most notable method includes:
The technical details surrounding these synthesis methods highlight the importance of reaction conditions such as temperature, solvent choice, and the presence of catalysts in optimizing yields.
S119-8 possesses a complex molecular structure typical of quinoline derivatives. The molecular formula is C₁₉H₂₀N₂ClS, and its structure can be described by the following characteristics:
The structural data is essential for understanding how modifications to the core structure can influence the compound's biological activity and efficacy.
S119-8 undergoes various chemical reactions that are critical for its function as an antiviral agent:
These reactions underscore the potential mechanisms through which S119 exerts its antiviral effects.
The mechanism of action for S119-8 primarily involves its interaction with the nucleoprotein of influenza viruses. Key points include:
This mechanism highlights the compound's potential as a therapeutic agent against influenza viruses.
The physical and chemical properties of S119-8 are vital for understanding its behavior in biological systems:
These properties are critical when considering formulation strategies for therapeutic use.
S119-8 has several scientific applications, particularly in virology:
The ongoing research into S119 underscores its significance in developing effective treatments against respiratory viruses, particularly during seasonal outbreaks or pandemics .
The discovery of S119 originated from an ultrahigh-throughput cell-based screen of approximately 920,000 synthetic compounds, designed to identify novel inhibitors of influenza virus replication. This screening utilized a luciferase reporter system in Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/WSN/1933 (H1N1) virus. S119 emerged as a top hit due to its exceptional potency, demonstrating a 50% inhibitory concentration (IC₅₀) of 20 nM in human A549 lung cells and 60 nM in MDCK cells. Crucially, it exhibited minimal cytotoxicity (50% cytotoxic concentration, CC₅₀ > 500 μM), yielding a selectivity index exceeding 25,000 [1] [2].
The HTS methodology leveraged 96-well microplate technology and automated robotics to enable rapid testing of compound libraries. Each well contained infected cells treated with a unique compound, and viral inhibition was quantified via luminescence measurements. This approach allowed processing of >7,000 compounds weekly under optimized conditions [2] [5]. Post-screening resistance selection studies identified nonsynonymous mutations exclusively in the viral nucleoprotein (NP). Six of seven resistance mutations clustered within a surface pocket involved in NP oligomerization, confirming NP as the mechanistic target [1].
Table 1: High-Throughput Screening Workflow for S119 Discovery
Stage | Description | Throughput/Output |
---|---|---|
Compound Library | ~920,000 synthetic compounds in DMSO solution | 96-well microplates |
Reporter System | A/WSN/33 (H1N1) virus with luciferase reporter in MDCK or A549 cells | Cell-based infectivity quantification |
Primary Screening | Luminescence measurement of viral inhibition | Initial hit identification (IC₅₀ determination) |
Resistance Studies | Serial passage under S119 pressure; full-genome sequencing of resistant viruses | Target validation (NP mutations identified) |
To address S119’s limited strain coverage (effective only against A/WSN/1933 and partially against A/California/2009), a systematic structure-activity relationship (SAR) study was undertaken. This medicinal chemistry campaign focused on modifying S119’s core scaffold to enhance interactions with conserved regions of the NP protein across influenza strains [1] [4].
S119-8 (chemical name: 4-(1,1-Dimethylethyl)-N-[4-(phenylamino)phenyl]benzamide; CAS: 443639-96-1) was designed through strategic substitutions to improve steric and electronic complementarity within the NP binding pocket. Key modifications included:
These alterations maintained the parent compound’s molecular weight (344.45 g/mol) and chemical formula (C₂₃H₂₄N₂O) while significantly improving physicochemical properties. Computational modeling confirmed enhanced binding affinity to the NP oligomerization interface, particularly for strains resistant to S119 [1] [6].
Table 2: Structural Comparison of S119 and S119-8
Property | S119 | S119-8 | Biological Impact |
---|---|---|---|
Core Structure | Benzamide scaffold | Modified benzamide with tert-butyl group | Enhanced hydrophobic packing with NP |
Key Substituent | Unsubstituted phenyl ring | 4-tert-Butylphenyl | Improved affinity for resistant mutants |
Binding Pocket | Partial overlap with nucleozin site | Broader engagement across NP oligomer interface | Increased barrier to resistance development |
Calculated logP | 3.8 (predicted) | 4.5 (measured) | Optimized membrane permeability |
S119-8 demonstrated markedly expanded antiviral breadth relative to S119 while retaining nanomolar potency. Against the prototype A/WSN/1933 strain, S119-8 exhibited an IC₅₀ of 1.43 μM—a 7-fold reduction compared to S119’s 20 nM potency. However, this modest loss was offset by activity against all tested influenza A and B strains, including oseltamivir-resistant isolates [1] [4] [6].
Critical improvements included:
Mechanistically, S119-8 maintained S119’s ability to disrupt NP oligomerization and cause cytoplasmic aggregation of NP, thereby inhibiting RNP assembly. Resistance profiling confirmed S119-8’s binding site overlapped with, but was distinct from, both nucleozin and S119, reducing cross-resistance risks [1].
Table 3: Antiviral Activity Spectrum of S119 vs. S119-8
Virus Strain | Subtype/Lineage | S119 IC₅₀ (μM) | S119-8 IC₅₀ (μM) | Fold-Improvement |
---|---|---|---|---|
A/WSN/1933 | H1N1 | 0.02 | 1.43 | 0.07x |
A/California/04/2009 | H1N1 | 27.43 | 5.32 | 5.2x |
A/Puerto Rico/8/1934 | H1N1 | >50 | 6.05 | >8.3x |
A/Vietnam/1203/2004 | H5N1 | >50 | 7.94 | >6.3x |
B/Yamagata/16/1988 | Yamagata | >50 | 2.08 | >24x |
B/Brisbane/60/2008 | Victoria | >50 | 15.15 | >3.3x |
Data derived from triplicate experiments using plaque assays or NP-immunostaining in A549/MDCK cells [1] [6].